molecular formula C14H14N2O2 B1341151 N-(3-Aminophenyl)-4-methoxybenzamide CAS No. 41378-23-8

N-(3-Aminophenyl)-4-methoxybenzamide

Cat. No.: B1341151
CAS No.: 41378-23-8
M. Wt: 242.27 g/mol
InChI Key: YNHZHCDOSUFTIW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

A study by Karabulut et al. (2014) focused on the molecular structure of N-(3-hydroxyphenyl)-4-methoxybenzamide, a related compound, through acylation reactions. The research utilized single crystal X-ray diffraction and DFT calculations to assess the influence of intermolecular interactions on molecular geometry, providing insights into the compound's crystal packing and dimerization effects on bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant Activity

Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide. The study revealed these compounds' potential as powerful antioxidants by scavenging free radicals, highlighting the importance of understanding electrochemical oxidation mechanisms in evaluating antioxidant activity (Jovanović et al., 2020).

Antiviral Activity

Research by Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, to test against Enterovirus 71. Among these, certain compounds demonstrated low micromolar activities against the virus strains, indicating a promising direction for developing anti-EV 71 drugs (Ji et al., 2013).

Antibacterial Activity

Haydon et al. (2010) explored the antibacterial activity of 3-methoxybenzamide and its derivatives, identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This study emphasized the significance of structural modifications to enhance drug-like characteristics for antibacterial applications (Haydon et al., 2010).

Synthesis Methodologies

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for creating 3-amino-4-arylisoquinolinone architectures from N-methoxybenzamides. This novel approach offers a rapid and mild condition pathway to generate complex molecules, potentially useful for pharmaceutical development (Li et al., 2019).

Properties

IUPAC Name

N-(3-aminophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHZHCDOSUFTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588199
Record name N-(3-Aminophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41378-23-8
Record name N-(3-Aminophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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